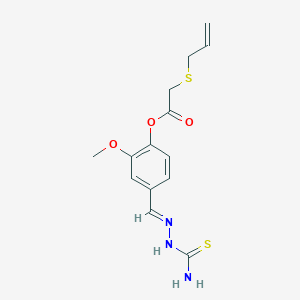

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate

Vue d'ensemble

Description

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an allylthio group, and a carbamothioylhydrazono group, making it an interesting subject for research in organic chemistry and related disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions including hydrazonation, thioesterification, and allylation. Each step requires specific reagents and conditions, such as the use of hydrazine derivatives for hydrazonation, thioacetic acid for thioesterification, and allyl halides for allylation. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial processes also need to consider factors like cost-effectiveness, safety, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioester group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

The compound (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is of significant interest in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure that includes a methoxyphenyl group, a carbamothioyl hydrazone moiety, and an allylthioacetate component. Its molecular formula is , with a molecular weight of approximately 317.43 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to This compound in cancer treatment. For example, compounds with similar structures have shown efficacy in inhibiting growth and inducing apoptosis in various cancer cell lines, including breast cancer. These effects are often attributed to their ability to modulate key signaling pathways such as VEGFR2 and PPARγ, which are involved in tumor growth and metastasis .

Antimicrobial Properties

Research indicates that compounds containing thioether functionalities exhibit antimicrobial activities. The allylthio group in this compound may contribute to its ability to combat bacterial infections, making it a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition

Studies have suggested that derivatives of methoxyphenyl compounds can act as enzyme inhibitors, particularly against enzymes involved in cancer progression and inflammation. The specific interactions of This compound with target enzymes remain an area for future research but hold promise for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Potential inhibitor of key enzymes |

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of a compound structurally similar to This compound . The results demonstrated significant growth inhibition in triple-negative breast cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of thioether-containing compounds. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, supporting the potential use of This compound as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl acetate: Lacks the allylthio group, which may affect its reactivity and bioactivity.

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(methylthio)acetate: Contains a methylthio group instead of an allylthio group, potentially altering its chemical properties and applications.

Uniqueness

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The key features include:

- Carbamothioylhydrazono moiety : This functional group is known for its role in various biological interactions.

- Methoxy group : Often associated with enhanced lipophilicity and bioavailability.

- Allylthio group : This moiety may influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing hydrazone linkages have been shown to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting signaling pathways.

- Case Study : A related compound demonstrated IC50 values below 30 µg/mL against gastric cancer cell lines, indicating potent anticancer activity. The mechanism involved the inhibition of the HER2 signaling pathway, which is crucial in many cancers .

Antimicrobial Activity

Compounds with thioether and hydrazone functionalities have been reported to possess antimicrobial properties. The presence of the allylthio group may enhance these effects by increasing membrane permeability or by acting synergistically with other antimicrobial agents.

- Research Findings : Studies indicate that certain hydrazone derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound could similarly exhibit such properties .

The biological activity of this compound may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or microbial metabolism.

- Cell Signaling Pathways : It may interfere with key signaling pathways, leading to altered cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

- Compounds with electron-donating groups (like methoxy) generally show increased activity due to enhanced interaction with biological targets.

- The presence of thioether groups often correlates with improved antimicrobial efficacy.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 2-prop-2-enylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-3-6-22-9-13(18)20-11-5-4-10(7-12(11)19-2)8-16-17-14(15)21/h3-5,7-8H,1,6,9H2,2H3,(H3,15,17,21)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMWUBUDOBPTQ-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)CSCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)CSCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.